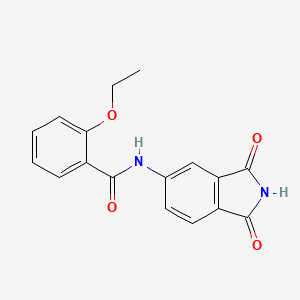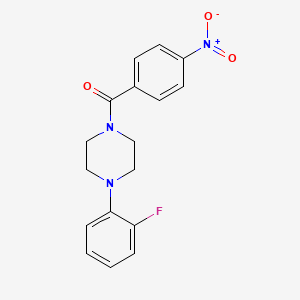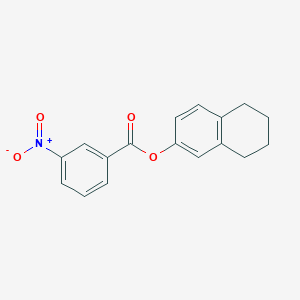
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-diones, which have been shown to possess various biological activities. In
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. In inflammation research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
作用機序
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 exerts its biological activity through various mechanisms of action. In cancer cells, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In inflammation and neurodegenerative disorders, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cancer cell death. In inflammation and neurodegenerative disorders, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. It has also been found to protect neurons from oxidative stress and apoptosis, leading to enhanced neuronal survival.
実験室実験の利点と制限
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has several advantages for lab experiments, including its high yield and purity, its well-defined structure, and its proven biological activity. However, it also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. It also has limited bioavailability, which may require the use of prodrugs or drug delivery systems for in vivo experiments.
将来の方向性
There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1. One direction is to further optimize the synthesis method to improve yield and purity and reduce the use of hazardous reagents. Another direction is to explore the potential therapeutic applications of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 and to identify its molecular targets. Finally, the development of prodrugs or drug delivery systems may enhance the bioavailability and efficacy of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 in vivo.
合成法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 can be synthesized through a multistep process involving the reaction of 2-ethoxybenzoic acid with phthalic anhydride, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1. This method has been optimized for high yield and purity, making it suitable for large-scale production.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCNCWYYOIFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)



![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
